

Spectral Data Analysis of 2-Cyano-N-octylacetamide: A Technical Guide

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Compound of Interest

Compound Name: 2-cyano-N-octylacetamide

Cat. No.: B1299561

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Disclaimer: This document provides a predictive analysis of the spectral data for **2-cyano-N-octylacetamide** based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). As of the last update, publicly available experimental spectra for this specific compound were not found. The data presented herein are intended to serve as a reference and guide for researchers, scientists, and drug development professionals.

Introduction

2-Cyano-N-octylacetamide (C₁₁H₂₀N₂O, CAS: 39581-22-1) is a molecule of interest in organic synthesis and potentially in the development of new chemical entities. Its structure, featuring a cyano group, a secondary amide, and a long alkyl chain, gives rise to a unique spectral signature. This guide provides a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, alongside generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **2-cyano-N-octylacetamide**. These predictions are based on typical values for the functional groups present in the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0 - 7.5	Broad Singlet	1H	N-H
~3.4	Singlet	2H	C(O)-CH ₂ -CN
~3.3	Quartet	2H	N-CH ₂ -(CH ₂) ₆ CH ₃
~1.5 - 1.6	Multiplet	2H	N-CH ₂ -CH ₂ -(CH ₂) ₅ CH ₃
~1.2 - 1.4	Multiplet	10H	N-(CH ₂) ₂ -(CH ₂) ₅ CH ₃
~0.9	Triplet	3H	N-(CH ₂) ₇ -CH ₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Amide)
~117	C \equiv N (Nitrile)
~40	N-CH ₂ -(CH ₂) ₆ CH ₃
~32	N-(CH ₂) ₆ -CH ₂ -CH ₃
~29	N-CH ₂ -CH ₂ -(CH ₂) ₅ CH ₃
~29	N-(CH ₂) ₂ -(CH ₂) ₄ -CH ₂ CH ₃
~27	N-(CH ₂) ₅ -CH ₂ -CH ₂ CH ₃
~26	C(O)-CH ₂ -CN
~23	N-(CH ₂) ₄ -CH ₂ -(CH ₂) ₂ CH ₃
~14	N-(CH ₂) ₇ -CH ₃

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Broad	N-H Stretch
~2925, ~2855	Strong	C-H Stretch (Alkyl)
~2250	Medium, Sharp	C≡N Stretch
~1650	Strong	C=O Stretch (Amide I)
~1550	Medium	N-H Bend (Amide II)
~1465	Medium	C-H Bend (CH ₂)

Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z	Predicted Identity
196	[M] ⁺ (Molecular Ion)
155	[M - C ₂ H ₃ N] ⁺
113	[C ₈ H ₁₇ NH] ⁺
98	[C ₇ H ₁₄] ⁺
84	[C ₆ H ₁₂] ⁺
70	[C ₅ H ₁₀] ⁺
56	[C ₄ H ₈] ⁺
43	[C ₃ H ₇] ⁺
41	[C ₂ H ₃ N] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like **2-cyano-N-octylacetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-cyano-N-octylacetamide** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a spectrometer operating at a field strength of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
- ¹H NMR Acquisition:
 - Acquire a one-pulse ¹H spectrum.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
 - Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 128-1024 scans).
 - Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **2-cyano-N-octylacetamide** directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Collect a background spectrum of the empty ATR crystal.
- Data Acquisition:
 - Collect the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

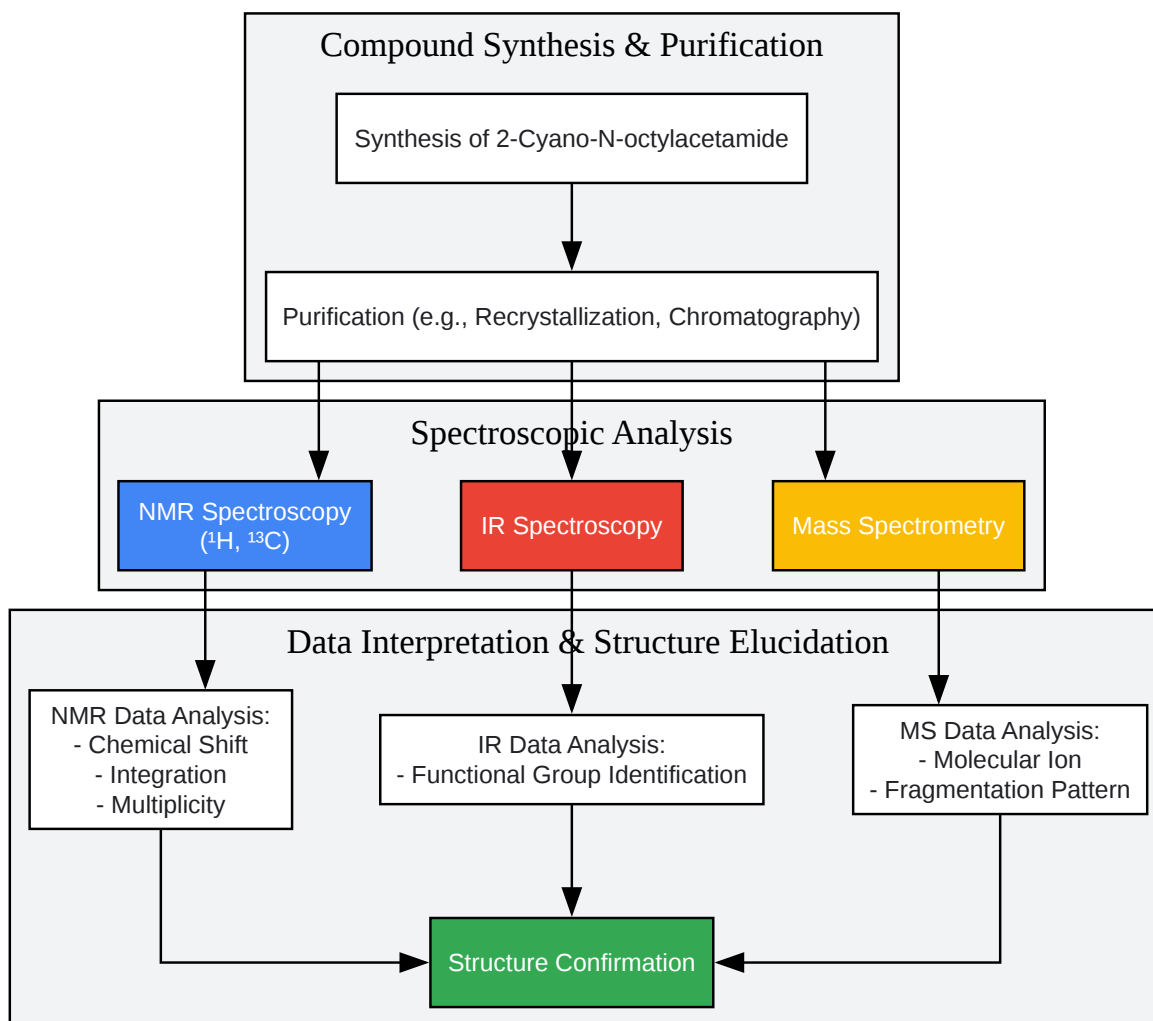
Mass Spectrometry (MS)

- Sample Introduction:
 - Electron Ionization (EI): Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile, via gas chromatography (GC).
 - Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer via direct infusion or liquid chromatography (LC).
- Instrument Setup:
 - Select the desired ionization mode (e.g., EI, ESI positive/negative).

- Set the mass analyzer (e.g., quadrupole, time-of-flight) to scan over an appropriate mass range (e.g., m/z 30-300).
- Data Acquisition:
 - Acquire the mass spectrum.
 - The data system will plot the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic compound like **2-cyano-N-octylacetamide**.



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